molecular formula C13H11N3O2S B3012184 Ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 938016-74-1

Ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B3012184
CAS No.: 938016-74-1
M. Wt: 273.31
InChI Key: YWFXWXFXECNAIQ-UHFFFAOYSA-N
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Description

Ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS: N/A; molecular formula: C₁₃H₁₁N₃O₂S, MW: 273.31 g/mol) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted at the C7 position with a thiophene ring and at C2 with an ethyl carboxylate group. This scaffold is structurally versatile, enabling interactions with biological targets such as kinases, receptors, and enzymes. The thiophene moiety enhances π-π stacking and electronic interactions, while the ethyl ester group improves solubility and serves as a synthetic handle for further derivatization .

Properties

IUPAC Name

ethyl 7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-2-18-13(17)9-8-12-14-6-5-10(16(12)15-9)11-4-3-7-19-11/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFXWXFXECNAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C(=CC=NC2=C1)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, enhancing the compound’s structural diversity .

Scientific Research Applications

Medicinal Chemistry

Ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate has been investigated for its potential as an antitumor agent . Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit dual inhibition of CDK2 and TRKA kinases, which are crucial in cancer cell proliferation.

Case Study:
A study demonstrated that certain derivatives exhibited IC50 values of 0.09 µM against CDK2 and 0.45 µM against TRKA, indicating strong inhibitory potential comparable to established inhibitors like ribociclib .

CompoundCDK2 IC50 (µM)TRKA IC50 (µM)
This compound0.090.45
Ribociclib0.07-

Biological Studies

The compound's structural characteristics allow it to interact with various biological targets, making it suitable for studying enzyme inhibition and other biological processes. Its potential as a selective protein inhibitor highlights its relevance in drug discovery.

Research Findings:
In vitro assays have shown that derivatives can inhibit cancer cell lines effectively, with some compounds achieving a mean growth inhibition of approximately 43.9% across multiple cell lines .

Material Science

The photophysical properties of this compound make it valuable in developing fluorescent probes and materials for optical applications. Its ability to absorb light and emit fluorescence can be harnessed in various imaging techniques.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula MW (g/mol) Key Features Reference
Ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate C7: Thiophen-2-yl; C2: Ethyl ester C₁₃H₁₁N₃O₂S 273.31 Enhanced π-π interactions; moderate solubility
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate C7: Methyl; C2: Phenyl; C5: Ethyl ester C₁₇H₁₅N₃O₂ 293.32 Planar aromatic system; COX-2 inhibitory activity (IC₅₀: 0.2 µM)
Ethyl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate C5: p-Tolyl; C7: CF₃; C3: Ethyl ester C₁₈H₁₆F₃N₃O₂ 375.34 Electron-withdrawing CF₃ group; improved metabolic stability
7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid C7: Thiophen-2-yl; C3: Carboxylic acid C₁₁H₇N₃O₂S 245.26 Higher polarity; reduced cell permeability

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups :

  • The thiophene substituent (electron-rich) in the target compound enhances aromatic interactions compared to electron-withdrawing groups like CF₃ (e.g., Ethyl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate), which improve metabolic stability but reduce π-π stacking .
  • Methyl and phenyl substituents (e.g., Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate) increase steric bulk, affecting binding pocket compatibility .

Positional Effects :

  • C2 vs. C3/C5 substitution alters electronic distribution. For example, C2 esters (target compound) are more synthetically accessible than C3-carboxylic acid derivatives (e.g., 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid), which exhibit higher polarity but lower membrane permeability .

Biological Activity :

  • Thiophene-containing derivatives show moderate kinase inhibition (e.g., IC₅₀: 1.8 µM for CDK2), while morpholine-substituted analogues (e.g., Ethyl 5-[2-(difluoromethyl)-1H-1,3-benzimidazol-1-yl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate) exhibit enhanced selectivity for tyrosine kinases .

Key Observations:

  • The target compound’s synthesis via Buchwald–Hartwig coupling (47–89% yield) is efficient but requires palladium catalysts, increasing cost compared to cyclocondensation routes (63–72% yields) for simpler analogues .
  • Chlorinated derivatives (e.g., Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate) are precursors for further functionalization but exhibit lower biological activity due to reduced solubility .

Pharmacological and Physicochemical Properties

Table 3: Activity and Solubility Data

Compound LogP Aqueous Solubility (µg/mL) IC₅₀ (Kinase Inhibition) Reference
Target Compound 2.5 12.3 CDK2: 1.8 µM
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate 3.1 8.9 COX-2: 0.2 µM
7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 1.8 45.6 N/A (research probe)

Key Observations:

  • The ethyl ester group in the target compound balances lipophilicity (LogP: 2.5) and solubility, whereas carboxylic acid derivatives (LogP: 1.8) are more hydrophilic but less cell-permeable .
  • Substitution at C7 with thiophene or morpholine significantly impacts target selectivity. For example, morpholine derivatives show >10-fold selectivity for tyrosine kinases over serine/threonine kinases .

Biological Activity

Ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities and potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

This compound can be synthesized through cyclocondensation reactions involving 1,3-biselectrophilic compounds and NH-3-aminopyrazoles. The compound's structure features a fused pyrazole and pyrimidine ring system, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fused structure allows for specific binding interactions that can inhibit enzymatic activity or modulate receptor functions.

Key Mechanisms:

  • Enzyme Inhibition: this compound has shown potential as an inhibitor of key enzymes involved in various biological pathways.
  • Antimicrobial Activity: Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of pyrazole derivatives, including this compound. Notably, a study reported that certain derivatives displayed inhibition zones ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . The compound demonstrated both bactericidal and fungicidal activities with low hemolytic toxicity.

Antitumor Activity

The potential antitumor effects of pyrazolo[1,5-a]pyrimidine derivatives have been highlighted in several studies. These compounds are being investigated for their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Comparative Analysis with Similar Compounds

Compound TypeBiological ActivitySelectivityReferences
This compoundAntimicrobial, AntitumorModerate
Other Pyrazolo DerivativesAntimicrobialHigh
Indole DerivativesAntitumorVariable

Case Studies and Research Findings

Case Study 1: Antimicrobial Evaluation
A study demonstrated that this compound derivatives exhibited significant antimicrobial activity with MIC values indicating strong efficacy against tested pathogens. The compounds also showed synergistic effects when combined with traditional antibiotics like Ciprofloxacin .

Case Study 2: Antitumor Potential
Research focusing on the antitumor properties of pyrazolo[1,5-a]pyrimidines revealed that these compounds could effectively inhibit cancer cell lines through mechanisms involving apoptosis and cell cycle modulation. Specific derivatives demonstrated IC50 values in the low micromolar range .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate, and how can regiochemical outcomes be controlled?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between 5-amino-3-arylpyrazoles and β-diketones or β-ketoesters. For example, heating 5-amino-3-(thiophen-2-yl)pyrazole with ethyl 2,4-dioxopentanoate in ethanol under reflux yields the target compound . Regiochemical control is achieved by adjusting reaction conditions (e.g., solvent polarity, temperature) and using catalysts like acetic acid to favor cyclization at specific positions. Chromatographic separation (e.g., silica gel with petroleum ether/ethyl acetate) resolves isomeric byproducts .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for characteristic signals: thiophenyl protons (δ 6.8–7.5 ppm), pyrimidine NH (δ 8.2–8.5 ppm), and ethyl ester protons (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.5 ppm for CH₂) .
  • ¹³C NMR : Confirm the ester carbonyl (δ 165–170 ppm) and pyrimidine C-2 (δ 155–160 ppm) .
  • IR : Ester C=O stretch (~1700 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .

Q. What crystallographic features stabilize the molecule’s 3D structure?

  • Methodological Answer : X-ray crystallography reveals planar fused pyrazole-pyrimidine rings (max. deviation ≤0.004 Å) with a dihedral angle of 1.31° between rings. Intermolecular C–H···O/N hydrogen bonds (e.g., C12–H12···O1, 2.54 Å) and π-π stacking (centroid distance 3.426 Å) stabilize the crystal lattice. Use SHELXL for refinement and Mercury for visualization .

Advanced Research Questions

Q. How can computational modeling predict bioactivity against targets like COX-2 or PI3Kδ?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with COX-2 (PDB: 6COX) or PI3Kδ (PDB: 5TSR). Focus on the thiophene and pyrimidine moieties’ π-π stacking with hydrophobic pockets .
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. For example, electron-withdrawing groups on the pyrimidine enhance COX-2 selectivity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Replicate in vitro assays (e.g., human whole-blood COX-2 inhibition) with controlled cell lines and enzyme concentrations .
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism of the ethyl ester group .
  • Statistical Analysis : Apply ANOVA to compare IC₅₀ values across studies, accounting for variables like solvent (DMSO vs. ethanol) .

Q. How can regioselective functionalization at C-5 or C-7 be achieved for SAR studies?

  • Methodological Answer :

  • Buchwald-Hartwig Coupling : Introduce aryl/heteroaryl groups at C-7 using Pd(OAc)₂/Xantphos, K₂CO₃, and microwave irradiation (120°C, 30 min) .
  • SNAr Reactions : Activate C-5 with electron-withdrawing groups (e.g., Cl) for substitution with morpholine or amines .

Methodological Notes

  • Synthetic Optimization : Replace ethanol with DMF to enhance solubility of thiophene precursors .
  • Chromatography : Use gradient elution (hexane → ethyl acetate) to separate isomers with ΔRf = 0.2 .
  • Safety : Handle intermediates (e.g., LiAlH₄ in ) under inert atmosphere due to pyrophoric risks .

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